molecular formula C23H28N2O4 B2851046 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide CAS No. 921526-76-3

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide

Cat. No. B2851046
CAS RN: 921526-76-3
M. Wt: 396.487
InChI Key: WNZXSDNGHOULMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide” is a complex organic compound. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and other biologically active compounds . The compound also features a tetrahydrobenzo[b][1,4]oxazepine ring, which is a type of seven-membered heterocyclic ring containing nitrogen and oxygen atoms.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydrobenzo[b][1,4]oxazepine ring, along with the isobutyl, dimethyl, and methoxy substituents. The exact three-dimensional structure would depend on the stereochemistry at the various chiral centers in the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide group and the heterocyclic ring. The amide could potentially undergo hydrolysis, while the ring might be involved in electrophilic substitution reactions .

Scientific Research Applications

Drug Design and Discovery

This compound has been utilized in the drug design process due to its structural complexity and potential biological activity. It can be used as a scaffold for developing new pharmacologically active molecules. The docking studies suggest that it could have good binding interactions with various proteins, which is crucial in the design of drugs with specific targets .

Molecular Interaction Studies

The compound’s ability to form stable intermolecular interactions, such as hydrogen bonding and π-π interactions, makes it valuable for studying molecular recognition processes. These studies are essential for understanding the behavior of biological systems and designing molecules with desired properties .

Quantum Chemical Calculations

Researchers have used this compound for quantum chemical calculations to understand its electronic structure and properties. Such studies include analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions, which are important for predicting reactivity and interaction with other molecules .

Synthesis of Heterocyclic Compounds

The compound’s structure contains a benzoxazepine ring, which is a type of heterocycle. This makes it a useful starting material or intermediate in the synthesis of various heterocyclic compounds, which are prevalent in many drugs and agrochemicals .

Anti-inflammatory Research

Compounds with similar structures have been shown to possess anti-inflammatory properties. Thus, this compound could be used in the development of new anti-inflammatory drugs, contributing to the understanding of structure-activity relationships in medicinal chemistry .

Supramolecular Chemistry

The compound’s ability to participate in multiple non-covalent interactions makes it an interesting candidate for the construction of supramolecular assemblies. These assemblies have applications in materials science, nanotechnology, and the development of novel drug delivery systems .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Many benzamide derivatives are known to have biological activity, but without specific studies, it’s difficult to predict the exact mechanism of action .

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-15(2)13-25-18-11-10-16(12-20(18)29-14-23(3,4)22(25)27)24-21(26)17-8-6-7-9-19(17)28-5/h6-12,15H,13-14H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZXSDNGHOULMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.